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Introduction

Silicon (Si), a Group IV element, is a cornerstone of the semiconductor industry, serving not
only as the primary substrate material but also as a crucial dopant for tuning the electrical
properties of various semiconductors. When incorporated into a semiconductor crystal lattice,
silicon can act as a donor, providing an excess electron and creating n-type conductivity, or as
an acceptor, creating a hole and leading to p-type conductivity. Its behavior is highly dependent
on the host material and the specific process conditions.

This document provides detailed application notes on the use of Si(4+) as a dopant in silicon
(Si), gallium arsenide (GaAs), and gallium nitride (GaN), along with experimental protocols for
common doping and characterization techniques.

Applications of Si(4+) as a Dopant
N-type Doping in Silicon (Si)

In silicon, which is also a Group IV element, silicon is not used as a primary dopant to create n-
type or p-type conductivity. Instead, elements from Group V (like Phosphorus, Arsenic,
Antimony) are used for n-type doping[1][2][3], and elements from Group Il (like Boron) are
used for p-type doping. However, silicon ion implantation can be used for pre-amorphization of
the silicon wafer surface to prevent channeling effects during subsequent dopant implantation,
or to create specific defect structures.
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Amphoteric Doping in Gallium Arsenide (GaAs)

In 111-V compound semiconductors like gallium arsenide (GaAs), silicon acts as an amphoteric
dopant.[4][5] This means it can behave as either a donor or an acceptor depending on which
lattice site it occupies:

e n-type (Donor): When a Si atom substitutes a Gallium (Ga) atom (a Group Il site), it provides
an extra valence electron, leading to n-type conductivity. This is the more common
application of Si doping in GaAs.[5]

e p-type (Acceptor): When a Si atom substitutes an Arsenic (As) atom (a Group V site), it
creates a deficiency of one electron (a hole), resulting in p-type conductivity.[4][5]

The incorporation of Si on either the Ga or As site can be controlled by the growth conditions,
such as the substrate orientation and the arsenic vapor pressure during epitaxial growth.[4][6]

N-type Doping in Gallium Nitride (GaN)

Silicon is the most common n-type dopant for gallium nitride (GaN), a wide-bandgap
semiconductor used in high-power and high-frequency electronics, as well as in solid-state
lighting. When Si substitutes a Ga atom in the GaN lattice, it acts as a shallow donor, efficiently
creating free electrons and increasing the n-type conductivity. Si doping in GaN is
straightforward and allows for a wide range of controllable electron concentrations.[7]

Quantitative Data

The following tables summarize the electrical properties of Si-doped semiconductors at room
temperature (approximately 300 K).

Si-Doped Silicon (n-type, Phosphorus as Dopant for
reference)

Note: As Si is not a primary dopant for creating conductivity in silicon, this table shows
representative data for a common n-type dopant, Phosphorus (P), for context.
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Dopant . -

. Carrier (Electron) Electron Mobility o
Concentration . Resistivity (Q-cm)

Density (cm~—3) (cm?/V-s)

(atoms/cm?)
1x 10 ~1 x 1015 ~1350 ~4.5
1x 10 ~1 x 1016 ~1200 ~0.5
1x10v ~1 x 107 ~800 ~0.08
1x 1018 ~1x 108 ~400 ~0.015
1x10% ~1 x 10%° ~150 ~0.004
1x 1020 ~1 x 1020 ~80 ~0.0008

Data compiled from various sources and calculators.[8][9][10][11]

Si-[ | Galli : ide (n-type)

Si Doping . -
. Carrier (Electron) Electron Mobility L
Concentration . Resistivity (Q-cm)
Density (cm~3) (cm?/V-s)
(atoms/cm?)
5x 1015 ~5 x 1015 ~7000 ~0.18
1x 101 ~1 x 106 ~6000 ~0.10
1x 107 ~1 x 1077 ~4000 ~0.016
1x108 ~1x 1018 ~2500 ~0.0025
5x 1018 ~4 x 1018 ~1500 ~0.001

Data compiled from various sources.[12] Note: At higher concentrations, self-compensation can
occur, leading to a saturation of the carrier density.[4]

Si-Doped Gallium Nitride (n-type)
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Si Doping

. Carrier (Electron) Electron Mobility o
Concentration . Resistivity (Q-cm)
Density (cm~—3) (cm?/V-s)
(atoms/cm?)
2.1x10® 1.5 x 1026 ~1008 ~0.41
1x10v ~1 x 10%7 ~600 ~0.10
8 x 1018 ~8 x 1018 ~200 ~0.004
1.9 x10%° ~1.9 x 101° ~150 ~0.002
2.0 x 102 ~2.0 x 1020 ~110 ~0.0003

Data extracted from experimental results.[7]

Experimental Protocols
Protocol for lon Implantation of Silicon

Objective: To introduce Si ions into a semiconductor substrate with precise control over dose
and depth.

Materials and Equipment:

Semiconductor wafer (Si, GaAs, or GaN)

lon implanter system

Source material for Siions (e.g., Silane gas)

Wafer handling tools

Personal Protective Equipment (PPE): cleanroom suit, safety glasses, gloves

Procedure:

o Wafer Preparation:
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o Clean the semiconductor wafer using a standard cleaning procedure (e.g., RCA clean for
silicon) to remove any organic and inorganic surface contaminants.

o If selective doping is required, a masking layer (e.g., photoresist or silicon dioxide) is
patterned on the wafer surface using photolithography.

System Preparation:

o Vent the ion implanter load-lock and load the wafer onto the sample holder.
o Pump down the load-lock to high vacuum.

o Transfer the wafer into the main process chamber.

lon Beam Setup:

o Generate Siions in the ion source.[13][14]

o Extract the ions and accelerate them to the desired energy. The energy determines the
implantation depth.[14][15]

o Use the mass analyzer to select the desired Si ion species (e.g., 28Si*).[13][14]
Implantation:

o Direct the focused ion beam onto the wafer. The beam is typically raster-scanned across
the wafer surface to ensure a uniform implant.[14]

o The total number of ions implanted per unit area (dose) is precisely controlled by
monitoring the ion beam current and the implantation time.

Post-Implantation:
o After the desired dose is reached, stop the ion beam.
o Transfer the wafer back to the load-lock.

o Vent the load-lock and unload the wafer.
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e Annealing:

o Perform a post-implantation annealing step (e.g., Rapid Thermal Annealing - RTA) to
repair the crystal lattice damage caused by the energetic ions and to electrically activate
the implanted Si atoms.[13] The annealing temperature and time are critical parameters
that depend on the semiconductor material and the implant conditions.

Safety Precautions:

 lon implanters involve high voltages and ionizing radiation. Follow all safety protocols
provided by the equipment manufacturer.

e Handle hazardous source gases according to safety data sheets (SDS).

e Work in a cleanroom environment to prevent contamination of the wafers.

Protocol for Thermal Diffusion of Silicon

Objective: To introduce Si dopants into a semiconductor from a solid, liquid, or gaseous source
at high temperatures.

Materials and Equipment:
e Semiconductor wafer
 Diffusion furnace with a quartz tube

e Dopant source (e.g., spin-on dopant (SOD) containing a silicon compound, or a gaseous
source like silane)

o Wafer boat (quartz)

e PPE: thermal gloves, safety glasses, cleanroom attire
Procedure:

o Wafer Preparation:

o Clean the wafer thoroughly.
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o For selective doping, a diffusion mask (typically silicon dioxide) is grown and patterned on
the wafer.

e Source Application (for non-gaseous sources):

o Spin-on Dopant (SOD): Dispense the liquid SOD onto the wafer and spin-coat to achieve
a uniform film. Perform a pre-bake on a hot plate to drive out solvents.[16][17]

o Diffusion Process:

[e]

Load the wafers into a quartz boat.

o

Insert the boat into the pre-heated diffusion furnace. The furnace temperature is typically
between 800°C and 1200°C.[18]

o

For Gaseous Source: Introduce the dopant gas (e.g., silane diluted in an inert carrier gas)
into the furnace tube.

o

The doping process consists of two main steps:

» Pre-deposition: A short step at a high dopant concentration to introduce a controlled
amount of dopant into the near-surface region.

» Drive-in: A longer step at a higher temperature, typically in an oxidizing ambient, to
diffuse the dopants to the desired depth.

 Post-Diffusion:
o Pull the boat slowly from the furnace to avoid thermal shock to the wafers.

o After cooling, remove the remaining dopant source layer (e.g., the glass formed from the
SOD) using an appropriate etchant (e.g., hydrofluoric acid).

Safety Precautions:

e High-temperature furnaces pose a significant burn hazard. Always use appropriate thermal
PPE.
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e Handle hazardous chemicals and gases with extreme care in a well-ventilated area or fume
hood.

Protocol for Hall Effect Measurement

Objective: To determine the carrier type, carrier density, and mobility of a doped semiconductor
sample.

Materials and Equipment:

Doped semiconductor sample of known thickness

Hall effect measurement system (including a constant current source, a high-impedance
voltmeter, and a magnet)

Sample holder with electrical contacts (typically in a van der Pauw or Hall bar configuration)

Probing station or wire bonder for making contacts

PPE: safety glasses, gloves
Procedure:
e Sample Preparation:

o Cut a small, regularly shaped sample (e.g., a square for the van der Pauw method) from
the doped wafer.

o Create four ohmic contacts at the corners of the sample (for van der Pauw).

o Resistivity Measurement (van der Pauw method):

[e]

Force a current (I_AB) between two adjacent contacts (A and B) and measure the voltage
(V_CD) across the other two contacts (C and D).

[e]

Calculate the resistance R_AB,CD =V_CD/|_AB.

o

Force a current (I_BC) between the next pair of adjacent contacts (B and C) and measure
the voltage (V_DA) across the other two contacts (D and A).

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Calculate the resistance R_BC,DA=V_DA/I_BC.
o The sheet resistance (Rs) is calculated using the van der Pauw equation.

o The bulk resistivity (p) is then calculated as p = Rs * t, where t is the thickness of the
doped layer.

» Hall Voltage Measurement:
o Place the sample in a magnetic field (B) perpendicular to the sample surface.

o Force a current (I_AC) through two opposite contacts (A and C) and measure the voltage
(V_BD) across the other two contacts (B and D). This is the Hall voltage (V_H).[19][20]

o Reverse the direction of the magnetic field and repeat the measurement to obtain a
second Hall voltage. Averaging the absolute values of these two measurements helps to
cancel out misalignment and thermoelectric effects.

» Calculations:
o Hall Coefficient (R_H): R_ H=(V_H*t)/(I_AC * B)
o Carrier Density (n or p):

» The sign of the Hall coefficient indicates the carrier type: negative for n-type (electrons)
and positive for p-type (holes).[20]

» The carrier density is given by |1/ (g * R_H)|, where q is the elementary charge.
o Hall Mobility (u_H): p_H=|R_H|/p
Safety Precautions:
o Be cautious with strong magnetic fields, especially for users with medical implants.

e Handle the semiconductor sample carefully to avoid breakage and contamination.

Visualizations
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Experimental Workflow for Semiconductor Doping and
Characterization

Wafer Preparation

Start: Semiconductor Wafer

l

Wafer Cleaning (e.g., RCA)

'

Photolithography (Masking)

l Doping Processl

lon Implantation Thermal Diffusion

l Post-Doping l

Annealing (Activation)

'

Mask Removal

Charactirization

Hall Effect Measurement

End: Characterized Doped Wafer

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231638?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Workflow for semiconductor doping and characterization.
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Caption: Control of Si doping behavior in GaAs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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